molecular formula C12H14O3 B14059482 9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one

9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one

Cat. No.: B14059482
M. Wt: 206.24 g/mol
InChI Key: ALSHSFOJHUQGEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of methoxy-substituted benzaldehyde and a suitable cyclizing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

9-methoxy-2,3,4,5-tetrahydro-1-benzoxocin-6-one

InChI

InChI=1S/C12H14O3/c1-14-9-5-6-10-11(13)4-2-3-7-15-12(10)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

ALSHSFOJHUQGEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CCCCO2

Origin of Product

United States

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